

5-Fluoro-2-(trifluoromethyl)phenol CAS number

243459-91-8

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Compound of Interest

Compound Name: 5-Fluoro-2-(trifluoromethyl)phenol

Cat. No.: B1362263

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An In-depth Technical Guide to **5-Fluoro-2-(trifluoromethyl)phenol** (CAS: 243459-91-8)

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Executive Summary

5-Fluoro-2-(trifluoromethyl)phenol is a highly functionalized aromatic building block of significant interest in medicinal chemistry and materials science. The strategic placement of both a fluorine atom and a trifluoromethyl group on the phenol scaffold imparts a unique combination of electronic and physicochemical properties. The trifluoromethyl group, a well-established bioisostere for chlorine, enhances metabolic stability and lipophilicity, while the fluorine atom further modulates the molecule's pKa and binding interactions.^{[1][2]} This guide provides a comprehensive technical overview of its properties, a discussion of logical synthetic strategies, its reactivity profile, and critical safety protocols, designed to empower researchers in leveraging this compound for the development of next-generation pharmaceuticals and advanced materials.^[3]

Molecular Profile and Physicochemical Properties

The utility of **5-Fluoro-2-(trifluoromethyl)phenol** in a research and development setting begins with a firm understanding of its fundamental properties. The electron-withdrawing nature of the ortho-trifluoromethyl group significantly increases the acidity of the phenolic proton

compared to phenol itself. The additional fluorine atom at the meta position further contributes to this effect.

Chemical Structure

The structural arrangement of the substituents is key to the molecule's reactivity and function.

Caption: Chemical structure of **5-Fluoro-2-(trifluoromethyl)phenol**.

Quantitative Data

The following table summarizes the key physicochemical properties of the compound. These values are critical for experimental design, including reaction solvent selection, purification strategy, and formulation.

Property	Value	Source
CAS Number	243459-91-8	[4]
Molecular Formula	C ₇ H ₄ F ₄ O	[4] [5]
Molar Mass	180.10 g/mol	[4] [6]
Appearance	White to off-white solid	[5]
Melting Point	48-52 °C	[4] [7]
Boiling Point	163.5 ± 35.0 °C (Predicted)	[4]
Density	1.434 ± 0.06 g/cm ³ (Predicted)	[4]
pKa	6.98 ± 0.35 (Predicted)	[4]
Solubility	Sparingly soluble in water (0.40 g/L at 25°C)	[4]
SMILES	c1cc(c(cc1F)O)C(F)(F)F	[5]
InChI	InChI=1/C7H4F4O/c8-4-1-2-5(6(12)3-4)7(9,10,11)/h1-3,12H	[5]

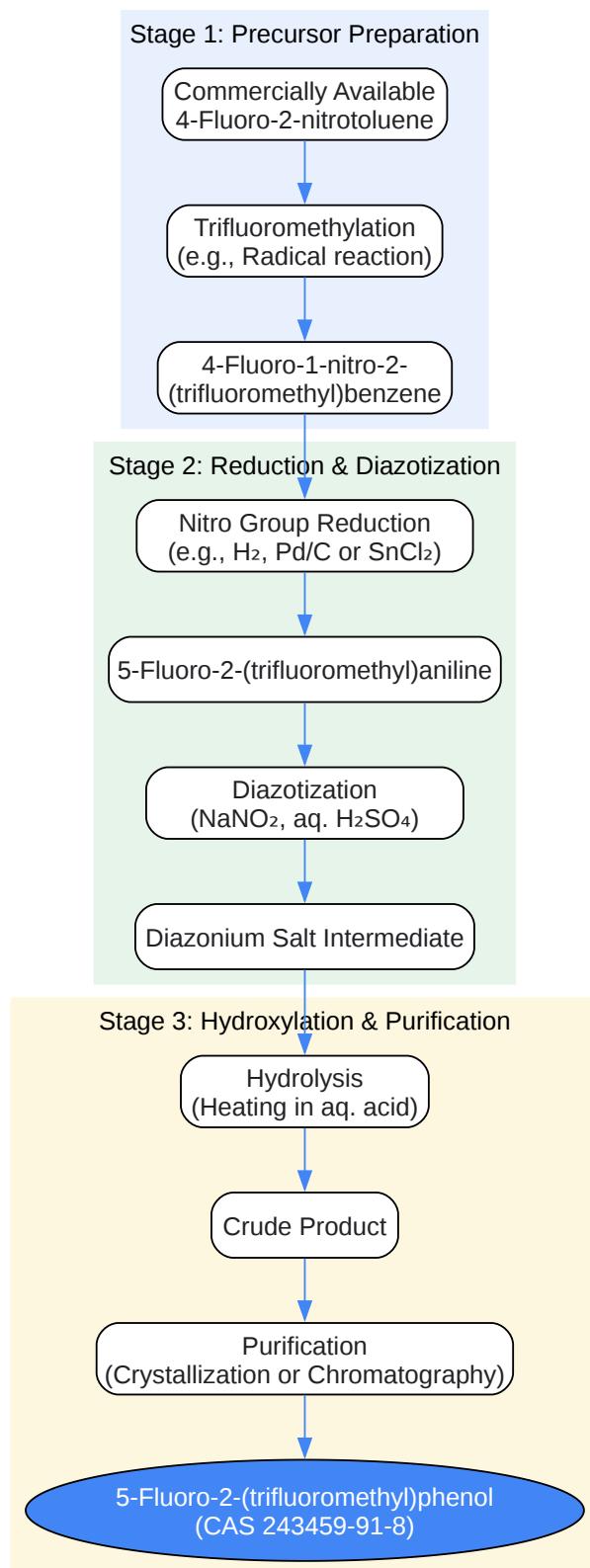
Rationale in Drug Discovery & Synthesis

The Strategic Role of Fluorine

The incorporation of trifluoromethyl groups is a cornerstone of modern medicinal chemistry. This moiety enhances molecular lipophilicity (Hansch π value of +0.88), which can improve membrane permeability and oral bioavailability.^[2] Crucially, the C-F bond is exceptionally strong, rendering the $-CF_3$ group highly resistant to metabolic degradation (e.g., P450-mediated oxidation), a common liability for methyl or methoxy groups.^[2] This increased metabolic stability often leads to a longer in-vivo half-life and a reduced required dose for a drug candidate.^[2]

Conceptual Synthetic Workflow

While specific, validated synthesis routes for CAS 243459-91-8 are not widely published in peer-reviewed literature, a logical retrosynthetic analysis suggests plausible pathways derived from commercially available precursors. A common strategy involves the construction of the substituted benzene ring followed by the introduction or unmasking of the phenolic hydroxyl group.



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Caption: A plausible multi-stage synthetic workflow for the target compound.

Chemical Reactivity and Synthetic Applications

The molecule's value lies in its utility as an intermediate.^[5] Its reactivity is dominated by the phenolic hydroxyl group, which serves as a potent nucleophile or can be readily deprotonated to form a phenoxide.

Core Reactivity Profile:

- **O-Alkylation/Acylation:** The phenoxide, formed by reaction with a suitable base (e.g., K_2CO_3 , NaH), readily participates in Williamson ether synthesis or reacts with acyl chlorides to form esters. These reactions are fundamental for incorporating the fluorinated phenol moiety into larger, more complex molecules.
- **Electrophilic Aromatic Substitution (EAS):** The hydroxyl group is a strong activating group, directing electrophiles to the ortho and para positions. However, the trifluoromethyl group is a powerful deactivating group. This interplay dictates the regioselectivity of reactions like nitration, halogenation, or Friedel-Crafts, requiring careful optimization of reaction conditions.

Protocol: Williamson Ether Synthesis

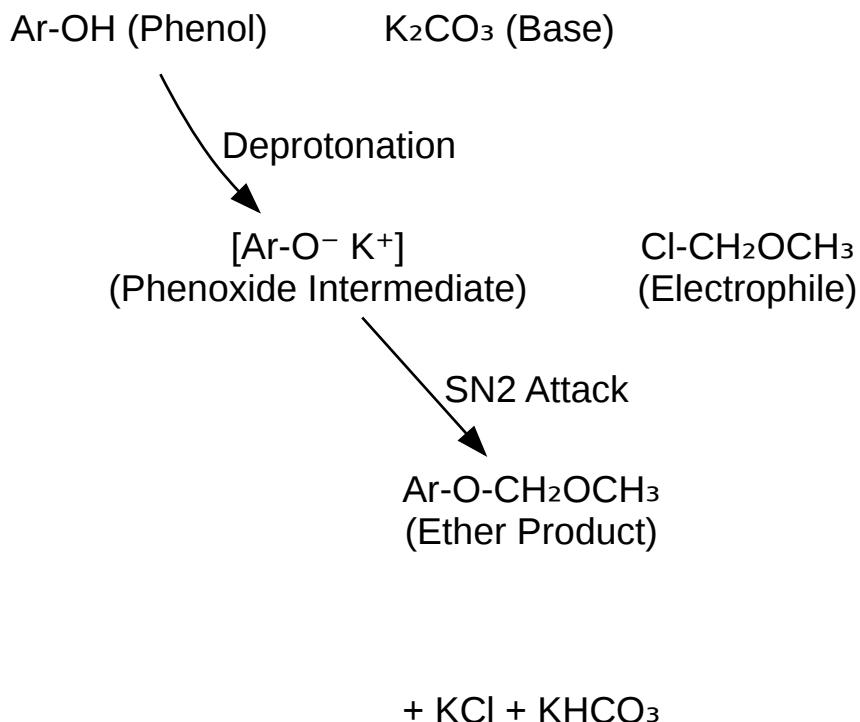
This protocol provides a self-validating system for synthesizing an ether derivative, a common subsequent step in a drug discovery pipeline.

Objective: To synthesize 5-Fluoro-1-(methoxymethyl)-2-(trifluoromethyl)benzene.

Step-by-Step Methodology:

- **Inert Atmosphere:** To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, add **5-Fluoro-2-(trifluoromethyl)phenol** (1.80 g, 10.0 mmol).
- **Solvent Addition:** Add anhydrous acetonitrile (40 mL) via syringe. Stir the mixture until the phenol is fully dissolved.
- **Base Addition:** Add anhydrous potassium carbonate (2.07 g, 15.0 mmol, 1.5 equiv.) to the solution. The choice of a mild inorganic base like K_2CO_3 is crucial to prevent side reactions while ensuring complete deprotonation of the acidic phenol.

- Electrophile Addition: Add chloromethyl methyl ether (0.97 g, 12.0 mmol, 1.2 equiv.) dropwise to the stirring suspension at room temperature. An exotherm may be observed.
- Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The disappearance of the starting phenol spot (visualized with a UV lamp) indicates reaction completion.
- Workup: Filter the reaction mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure.
- Purification: Dissolve the crude residue in dichloromethane (50 mL) and wash with water (2 x 25 mL) and brine (1 x 25 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
- Final Purification: Purify the product via flash column chromatography on silica gel to obtain the pure ether derivative.



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Caption: Reaction scheme for Williamson ether synthesis using the title phenol.

Safety, Handling, and Storage

Fluorinated phenols require stringent handling protocols due to their potential toxicity and irritant nature.^[4] Adherence to the following procedures is mandatory for ensuring laboratory safety.

Hazard Identification

Hazard Class	Description	GHS Statements
Acute Toxicity	Harmful if swallowed, in contact with skin, or if inhaled.	H302, H312, H332
Skin/Eye Irritation	Causes skin and serious eye irritation.	H315, H319, S26, S36/37/39 ^[4]
Respiratory Irritation	May cause respiratory irritation.	H335, S38 ^[4]

Safe Handling Protocol

- Engineering Controls: All manipulations of solid or solutions of **5-Fluoro-2-(trifluoromethyl)phenol** must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.^[8] An eyewash station and safety shower must be immediately accessible.^[8]
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear chemical safety goggles and a face shield.^{[4][8]}
 - Skin Protection: Wear a flame-retardant lab coat. Butyl or neoprene gloves are recommended for handling phenols; inspect gloves for tears or holes before each use.^[9]
 - Respiratory Protection: If there is a risk of aerosolization outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is required.^[8]
- Emergency Procedures:

- Skin Contact: Immediately remove all contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[8][10]
- Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8][10]
- Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[8][10]
- Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8][10]

- Storage & Disposal:
 - Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area designated for corrosive and toxic materials.[8] Keep away from strong oxidizing agents and bases.
 - Disposal: Dispose of waste material as hazardous chemical waste in accordance with all local, state, and federal regulations. Do not dispose of down the drain.[8]

Procurement

5-Fluoro-2-(trifluoromethyl)phenol (CAS 243459-91-8) is available as a research chemical from several specialized suppliers. Researchers can procure this material from vendors such as Alachem, ChemBK, and others who list it in their catalogs.[4][6][11] Purity levels, typically around 97% or higher, should be verified by consulting the Certificate of Analysis (CoA) provided by the supplier.[5]

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